![molecular formula C13H13BrN2O2 B2723741 N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide CAS No. 733030-54-1](/img/structure/B2723741.png)
N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide and its derivatives have been synthesized and characterized in various studies, exploring their potential applications in medicinal chemistry and drug discovery. For instance, novel synthesis and characterization processes have been developed for compounds with similar structures, focusing on their antimicrobial activities. These compounds were confirmed using techniques like Mass, NMR, and FTIR spectroscopy, indicating a broader interest in exploring the chemical and biological properties of such compounds (Nagarsha et al., 2023).
Antimicrobial and Antituberculosis Activity
Compounds related to N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide have been evaluated for their antimicrobial and antituberculosis activities. Research shows these compounds exhibit significant antibacterial and antifungal properties, making them candidates for further development into antimicrobial agents. Moreover, their activity against tuberculosis has been investigated, highlighting the potential of these compounds in treating infectious diseases (Bai et al., 2011).
Antiprotozoal and Anticancer Properties
The exploration of antiprotozoal agents has led to the development of compounds structurally similar to N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide, demonstrating potent activity against protozoal infections. Additionally, the synthesis and evaluation of related compounds have revealed anticancer properties, offering promising leads for new cancer therapies. These studies emphasize the versatility of this chemical framework in contributing to the development of treatments for various diseases (Horishny et al., 2021).
Free Radical Scavenging Activity
The antioxidant properties of compounds related to N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide have been investigated, showing significant free radical scavenging activity. This suggests potential applications in protecting against oxidative stress-related diseases and conditions, further expanding the utility of these compounds in medicinal chemistry (Boudebbous et al., 2021).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(furan-2-ylmethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-11-5-1-2-6-12(11)16-13(17)9-15-8-10-4-3-7-18-10/h1-7,15H,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRQLEJEJLTINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)
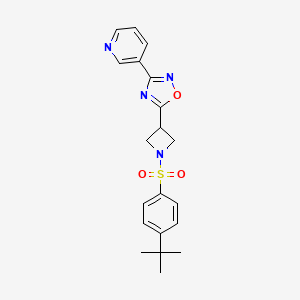
![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)
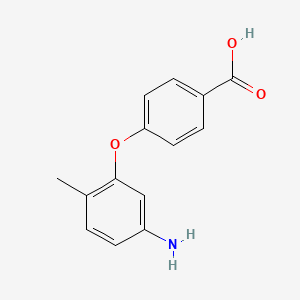
![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)
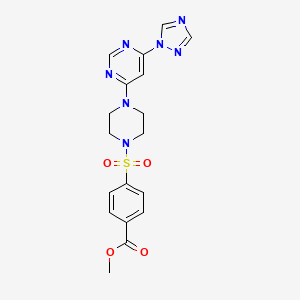
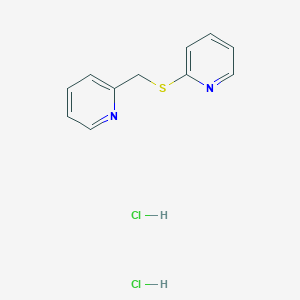
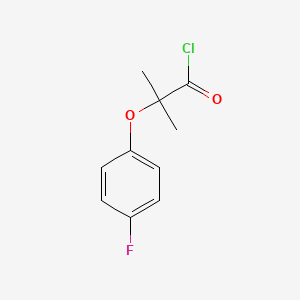
![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)
![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)
![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate](/img/structure/B2723680.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2723681.png)